N-(4,5-diphenylthiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a synthetic compound with significant potential in pharmaceutical research. Its molecular formula is , and it has a molecular weight of approximately 427.54 g/mol. This compound is classified as a thiazole derivative, known for its diverse biological activities, including anti-inflammatory and anticancer properties . The compound's IUPAC name reflects its complex structure, which includes a pyrrolidine ring and a methylsulfonyl group.
The synthesis of N-(4,5-diphenylthiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include thiazole derivatives and pyrrolidine compounds. A common method involves the reaction of 4,5-diphenylthiazole with methylsulfonyl chloride in the presence of a base to form the sulfonamide intermediate. This intermediate can then be reacted with an appropriate carboxylic acid derivative to yield the final product .
The molecular structure of N-(4,5-diphenylthiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide can be represented using various chemical notation systems:
InChI=1S/C21H21N3O3S2/c1-29(26,27)24-14-8-13-17(24)20(25)23-21-22-18(15-9-4-2-5-10-15)19(28-21)16-11-6-3-7-12-16/h2-7,9-12,17H,8,13-14H2,1H3,(H,22,23,25)
CS(=O)(=O)N1CCCC1C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4
These representations provide insight into the compound's connectivity and spatial arrangement of atoms.
N-(4,5-diphenylthiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide can participate in various chemical reactions due to its functional groups:
These reactions are essential for developing derivatives with enhanced biological activity or altered pharmacological properties .
The mechanism of action for N-(4,5-diphenylthiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide primarily involves its interaction with specific biological targets that modulate inflammatory pathways or cancer cell proliferation.
Studies have shown that compounds similar to N-(4,5-diphenylthiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide exhibit significant anti-inflammatory effects in vitro and in vivo models .
The compound's stability and solubility characteristics are crucial for its formulation in pharmaceutical applications and influence its bioavailability .
N-(4,5-diphenylthiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide has several scientific applications:
This compound exemplifies the potential of thiazole derivatives in medicinal chemistry, highlighting their importance in drug discovery and development .
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: 2128735-28-2
CAS No.: 39015-77-5